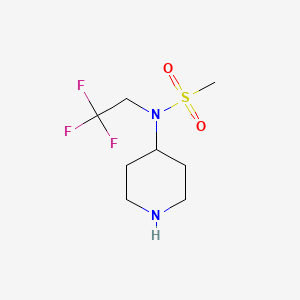
N-(Piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(Piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H15F3N2O2S and its molecular weight is 260.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(Piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide (commonly referred to as the compound) is a sulfonamide derivative with potential applications in medicinal chemistry. This article delves into its biological activity, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C10H14F3N2O2S
- Molecular Weight : 296.29 g/mol
- CAS Number : 1311313-96-8
The presence of the piperidine ring and trifluoroethyl group suggests significant pharmacological activity, particularly in drug interactions and metabolic processes.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between piperidine and 2,2,2-trifluoroethyl methanesulfonate. This reaction is facilitated under basic conditions using solvents like dichloromethane or acetonitrile with bases such as sodium hydride or potassium carbonate .
Antimicrobial Activity
Research indicates that sulfonamides generally exhibit antimicrobial properties. The compound has been evaluated for its in vitro antimicrobial activity against various bacterial strains using methods such as the tube dilution technique. Preliminary results suggest that it may possess comparable efficacy to standard antibiotics like ciprofloxacin .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Using the MTT assay, several derivatives of related compounds have shown promising results in inhibiting cancer cell proliferation. The compound's structure allows it to interact with cellular targets involved in cancer progression .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
The mechanism by which this compound exerts its biological effects is linked to its ability to inhibit specific enzymes or receptors involved in microbial growth and cancer cell proliferation. The trifluoroethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA), revealing significant inhibition at low concentrations compared to traditional antibiotics .
- Cancer Cell Proliferation Inhibition : Another investigation focused on the compound's effects on various cancer cell lines, demonstrating a dose-dependent inhibition of cell viability and suggesting potential for further development as an anticancer agent .
Eigenschaften
IUPAC Name |
N-piperidin-4-yl-N-(2,2,2-trifluoroethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O2S/c1-16(14,15)13(6-8(9,10)11)7-2-4-12-5-3-7/h7,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDKNRLJRHTFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(F)(F)F)C1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














